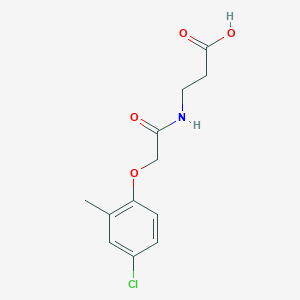

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid

Description

Properties

IUPAC Name |

3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-8-6-9(13)2-3-10(8)18-7-11(15)14-5-4-12(16)17/h2-3,6H,4-5,7H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZJGSFMQOTVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid typically involves the following steps:

Chlorination: The starting material, 2-methylphenol, undergoes chlorination to form 4-chloro-2-methylphenol.

Esterification: The chlorinated phenol is then esterified with chloroacetic acid to produce 4-chloro-2-methylphenoxyacetic acid.

Amidation: The ester is then reacted with an amine, such as glycine, under appropriate conditions to form the final product, this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, use of catalysts, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3)

Major Products

Oxidation: Produces quinones or other oxidized derivatives.

Reduction: Produces amine derivatives.

Substitution: Produces substituted phenoxyacetic acid derivatives

Scientific Research Applications

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Used in the production of herbicides and other agrochemicals .

Mechanism of Action

The mechanism of action of 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenoxy Herbicides and Derivatives

2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)

- Structure: Lacks the acetamido group present in the target compound, featuring a direct propanoic acid linkage.

- Activity: A herbicide used to control broadleaf weeds.

2-(4-Chloro-2-fluorophenoxy)propanoic acid ()

- Structure: Contains a 4-chloro-2-fluorophenoxy group instead of 4-chloro-2-methylphenoxy.

- Synthesis: Yielded 92% via phenol-carboxylic acid coupling. Demonstrated Rf = 0.28 in 4:1 hexane:EtOAc .

- Implications : Fluorine substitution may enhance electronegativity and membrane permeability compared to methyl groups, influencing herbicidal potency.

2-(2-Chloro-4-methoxyphenoxy)propanoic acid ()

NSAID-Conjugated Propanoic Acid Derivatives

3-(2-(4-Isobutylphenyl)propanamido)propanoic acid ()

- Structure : Linked to ibuprofen-like moieties.

- Activity: Anti-inflammatory; conjugation with propanoic acid enhances solubility and target engagement .

- Comparison: The target compound’s phenoxyacetamide group may shift activity from cyclooxygenase inhibition (typical of NSAIDs) to alternative pathways, such as enzyme inhibition in bacteria or plants.

Cytotoxic and Enzyme-Targeting Analogues

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid ()

- Activity : 43.2% brine shrimp mortality at 0.1 mg/mL, indicating moderate cytotoxicity .

- Structural Insight : The acetamido group in the target compound could similarly contribute to cytotoxicity via interference with cellular processes.

(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid ()

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Chlorine and methyl groups on the phenyl ring enhance lipophilicity and target binding in herbicidal compounds, while acetamido groups may introduce steric or electronic effects that modulate activity .

- Toxicity Profile: The acetamido group in the target compound could reduce the carcinogenic risks associated with chlorophenoxy herbicides by altering metabolic activation pathways .

- Synthetic Feasibility : High-yield synthesis methods for analogous compounds (e.g., 92% in ) suggest scalability for the target compound .

Biological Activity

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chloro-substituted phenoxy group, an acetamido group, and a propanoic acid backbone. Its molecular formula is C12H14ClNO3, with a molecular weight of approximately 257.7 g/mol. The presence of the chloro group contributes to its chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could alter cellular functions.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : The compound might generate reactive oxygen species (ROS), leading to oxidative stress and potential cell damage.

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to this compound exhibited significant antitumor activity in vitro against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation, suggesting potential therapeutic applications in oncology .

- Neuroprotective Effects : Research indicated that derivatives of this compound could protect neuronal cells from acid-induced cell death. In experiments with cultured neuronal cells, the presence of the compound reduced cell death rates significantly compared to controls when subjected to acidic conditions .

- Impact on Ion Channels : Similar compounds have been shown to inhibit ion channels such as TRPM4, which play a role in various physiological processes. This inhibition could lead to altered cellular excitability and has implications for treating conditions like ischemic stroke .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 4-Chloro-2-methylphenoxyacetic acid | Herbicidal properties | Enzyme inhibition in plants |

| 2-(4-Chloro-3-methylphenoxy)propanoic acid | Antitumor effects | Induction of apoptosis |

| CBA (4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid | Ion channel inhibition | Modulation of TRP channels |

Q & A

Basic Questions

Q. What synthetic strategies are recommended for 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare the phenoxyacetic acid precursor by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions (e.g., NaOH).

- Step 2 : Activate the carboxylic acid group of the phenoxyacetic acid using carbodiimides (e.g., EDC or DCC) to form an intermediate reactive ester.

- Step 3 : Couple the activated ester with 3-aminopropanoic acid in a polar aprotic solvent (e.g., DMF) at controlled pH (6–7) to avoid side reactions.

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield improvements may require temperature control (0–25°C) and excess amine .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of key groups (e.g., phenoxy, acetamido, propanoic acid) and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis : Validate elemental composition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Engineering Controls : Use fume hoods for synthesis and handling; monitor airborne concentrations with real-time sensors.

- Decontamination : Immediately wash exposed skin with soap/water; use emergency showers/eye wash stations if needed.

- Waste Disposal : Collect contaminated materials in labeled, sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodology :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., H-labeled ligands) to assess affinity for target receptors (e.g., GPCRs).

- Enzyme Inhibition Kinetics : Perform Michaelis-Menten analyses with varying substrate concentrations to determine values.

- Cellular Assays : Measure downstream signaling (e.g., cAMP, Ca flux) in cell lines transfected with target receptors .

Q. What strategies resolve contradictions in reported bioactivities of structurally analogous compounds?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., halogen, methyl groups) and test in standardized assays.

- Meta-Analysis : Aggregate published data to identify trends in bioactivity vs. structural features (e.g., logP, hydrogen bonding).

- Assay Validation : Replicate conflicting studies under identical conditions (e.g., cell type, incubation time) to isolate variables .

Q. How do substituents on the phenoxy and acetamido groups influence physicochemical and biological properties?

- Methodology :

- Physicochemical Profiling : Measure solubility (shake-flask method), logP (octanol/water partitioning), and pKa (potentiometric titration).

- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., cyclooxygenase) for derivatives with varying substituents.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins .

Q. What computational approaches predict the compound’s interaction profiles and pharmacokinetics?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess stability and binding free energy (MM-PBSA).

- QSAR Modeling : Develop regression models using descriptors (e.g., topological polar surface area) to predict ADME properties.

- Docking Studies : Identify potential off-target interactions using virtual screening (e.g., SwissDock) against protein databases .

Data Management and Validation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Methodology :

- Batch Comparison : Analyze NMR/HPLC traces across batches to identify impurities (e.g., unreacted starting materials).

- Isotopic Labeling : Use C-labeled precursors to trace reaction pathways and confirm structural assignments.

- Collaborative Validation : Share samples with independent labs for cross-verification of spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.